molecular formula C18H22Cl2O5 B13389546 3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one

3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one

Cat. No.: B13389546
M. Wt: 389.3 g/mol
InChI Key: YTRNLFYTHYWDAU-UHFFFAOYSA-N
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Description

3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a carboxymethyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the carboxymethyl and dichlorophenyl groups. Common synthetic routes may include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxymethyl Group: This step may involve carboxylation reactions using reagents such as carbon dioxide or carboxylic acids.

    Attachment of the Dichlorophenyl Group: This can be done through substitution reactions using dichlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxymethyl group can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one: shares similarities with other compounds that have a tetrahydrofuran ring and dichlorophenyl group.

    Other Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.

    Dichlorophenyl Compounds: Molecules with the dichlorophenyl group but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C18H22Cl2O5

Molecular Weight

389.3 g/mol

IUPAC Name

2-[5-[6-(2,4-dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid

InChI

InChI=1S/C18H22Cl2O5/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14-10-18(24,11-16(21)22)17(23)25-14/h7-9,14,24H,1-6,10-11H2,(H,21,22)

InChI Key

YTRNLFYTHYWDAU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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